2-(Nitromethylidene)-1,3-dithiane
Description
2-(Nitromethylidene)-1,3-dithiane is a heterocyclic compound featuring a 1,3-dithiane ring substituted with a nitromethylidene group (C=NO₂). This structure combines the electron-withdrawing nitro group with the sulfur-containing dithiane ring, which is known to act as a masked carbonyl equivalent in organic synthesis . The nitromethylidene group likely enhances reactivity in nucleophilic additions or redox reactions, distinguishing it from simpler dithiane derivatives.
Properties
CAS No. |
65284-09-5 |
|---|---|
Molecular Formula |
C5H7NO2S2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
2-(nitromethylidene)-1,3-dithiane |
InChI |
InChI=1S/C5H7NO2S2/c7-6(8)4-5-9-2-1-3-10-5/h4H,1-3H2 |
InChI Key |
IICBGKKVTWXOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C[N+](=O)[O-])SC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethylidene)-1,3-dithiane typically involves the reaction of 1,3-dithiane with nitromethane under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, followed by its addition to the 1,3-dithiane. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethylidene)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted dithiane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethylidene)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-1,3-dithiane involves its interaction with molecular targets through its nitromethylidene group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic addition and substitution reactions, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(Nitromethylidene)-1,3-dithiane and analogous 1,3-dithiane derivatives:
Reactivity and Stability
- Oxidation Behavior : Unlike 2-(4-methoxyphenyl)-1,3-dithiane, which undergoes sulfoxidation to form trans/cis diastereomers (24:1 selectivity) , the nitro group in this compound may alter redox pathways, favoring reduction or nitro group participation in reactions.
Physicochemical Properties
- Solubility and Stability: The nitro group in this compound likely reduces solubility in nonpolar solvents compared to alkyl-substituted dithianes like 2-hexylidene-1,3-dithiane .
- Thermal Stability : Fluorinated derivatives (e.g., 2-(3-fluorophenyl)-1,3-dithiane) may exhibit higher thermal stability due to aromatic and fluorine effects , while the nitro group could destabilize the dithiane ring under heating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
